1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1803831-20-0
VCID: VC5564481
InChI: InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
SMILES: C1=CC(=C(C=C1OC(F)(F)F)F)CCl
Molecular Formula: C8H5ClF4O
Molecular Weight: 228.57

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene

CAS No.: 1803831-20-0

Cat. No.: VC5564481

Molecular Formula: C8H5ClF4O

Molecular Weight: 228.57

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene - 1803831-20-0

Specification

CAS No. 1803831-20-0
Molecular Formula C8H5ClF4O
Molecular Weight 228.57
IUPAC Name 1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Standard InChI Key GWIACGWHFBEYGS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)F)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene.

  • Molecular Formula: C₈H₅ClF₄O.

  • Molecular Weight: 228.57 g/mol.

  • SMILES: C1=CC(=C(C=C1CCl)F)OC(F)(F)F.

  • InChI Key: IYZZGWNRDAQWDZ-UHFFFAOYSA-N.

The compound’s structure features a benzene ring with substituents at positions 1 (trifluoromethoxy), 2 (fluoro), and 4 (chloromethyl). This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in substitution and coupling reactions .

Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density1.63 g/cm³ (estimated)
SolubilityLow in water; soluble in DCM

The trifluoromethoxy group enhances lipophilicity, making the compound suitable for organic synthesis in nonpolar solvents .

Synthesis and Manufacturing

Chloromethylation of Trifluoromethoxy-Substituted Precursors

A patented method involves chloromethylation of 2-fluoro-4-(trifluoromethoxy)benzene using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like FeCl₃ or AlCl₃ . The reaction proceeds via electrophilic aromatic substitution, with the chloromethyl group preferentially attaching to the para position relative to the trifluoromethoxy group .

Example Procedure :

  • Substrate: 2-fluoro-4-(trifluoromethoxy)benzene.

  • Reagent: Chloromethyl methyl ether (5–6 equiv).

  • Catalyst: FeCl₃ (1.2 equiv).

  • Conditions: CH₂Cl₂, 0°C to room temperature, 2 hours.

  • Yield: >90% (crude).

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound’s chloromethyl group serves as a reactive handle for further functionalization, enabling:

  • Nucleophilic substitution with amines or thiols to form secondary metabolites .

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures .

Bioactivity and Drug Development

While direct bioactivity data for this compound is limited, structurally related analogs exhibit:

  • CYP450 inhibition: Trifluoromethoxy-substituted aromatics are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .

  • Anticancer potential: Chloromethyl groups in aromatic systems have been explored as alkylating agents in prodrug design .

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Differences
2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene128540-52-3Chlorine at position 2
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene105529-58-6Bromine replaces chloromethyl
4-(Trifluoromethoxy)anisole63928-51-6Methoxy instead of chloromethyl

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